molecular formula C9H19ClN2O B15203631 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride CAS No. 510725-54-9

1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride

Cat. No.: B15203631
CAS No.: 510725-54-9
M. Wt: 206.71 g/mol
InChI Key: HUHKAMZONIHCPR-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tetrahydrofuran ring attached to a piperazine moiety, which is further stabilized by the addition of hydrochloride. Its molecular formula is C9H18N2O·HCl, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride typically involves the reaction of tetrahydrofuran with piperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine: This compound is similar in structure but includes a fluorobenzyl group, which can alter its biological activity and properties.

    1-(Tetrahydrofuran-2-ylmethyl)piperazine: This is the base compound without the hydrochloride addition, which can affect its solubility and stability.

Uniqueness: 1-((Tetrahydrofuran-2-yl)methyl)piperazine hydrochloride is unique due to its combination of the tetrahydrofuran ring and piperazine moiety, which imparts specific chemical and biological properties. The addition of hydrochloride enhances its stability and solubility, making it more suitable for various applications.

Properties

CAS No.

510725-54-9

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;/h9-10H,1-8H2;1H

InChI Key

HUHKAMZONIHCPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCNCC2.Cl

Related CAS

333992-83-9

Origin of Product

United States

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